Luteolin 5-methyl ether

Descripción general

Descripción

Luteolin 5-methyl ether is a natural product found in Schoenus moorei, Lepidosperma costale, and other organisms with data available.

Actividad Biológica

Luteolin 5-methyl ether, a derivative of the flavonoid luteolin, has garnered attention for its diverse biological activities. This compound, like its parent flavonoid, is recognized for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The exploration of this compound is crucial in understanding its therapeutic potential and mechanisms of action.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress and cellular damage. Studies have shown that luteolin and its derivatives can scavenge free radicals effectively, contributing to their protective effects against various diseases.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is particularly noteworthy. Research indicates that this compound can inhibit the expression of pro-inflammatory cytokines such as IL-6 and GM-CSF in human keratinocytes (HaCaT cells) when stimulated by TNF-α. For instance, treatment with this compound resulted in a reduction of IL-6 expression by approximately 52% at a concentration of 12.5 μM, demonstrating its potential in managing inflammatory conditions .

Anticancer Properties

This compound shows promising anticancer activities through various mechanisms:

- Induction of Apoptosis : It has been found to induce apoptosis in cancer cells by activating caspase pathways and modulating p53 activity. For example, studies on human colon cancer cell lines demonstrated that luteolin could increase p53 phosphorylation and enhance the expression of pro-apoptotic factors .

- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, such as G1 and G2/M phases, which is crucial for inhibiting cancer cell proliferation .

- Inhibition of Angiogenesis : this compound has been shown to inhibit angiogenesis by reducing VEGF production, which is essential for tumor growth and metastasis .

The biological activities of this compound are mediated through several biochemical pathways:

- Modulation of ROS Levels : By reducing reactive oxygen species (ROS), luteolin helps mitigate oxidative stress.

- Inhibition of Key Enzymes : It inhibits topoisomerases and other enzymes involved in cell proliferation and survival.

- Regulation of Signaling Pathways : The compound affects various signaling pathways, including NF-kappaB and PI3K/AKT pathways, which are critical in inflammation and cancer progression .

Study on Anti-inflammatory Effects

A study involving luteolin 7-methyl ether (a related compound) demonstrated significant reductions in inflammatory markers in TNF-α treated HaCaT cells. The findings suggest that similar derivatives like this compound could have comparable effects in treating inflammatory diseases .

Anticancer Research

In a comprehensive review, the anticancer effects of luteolin were highlighted across multiple cancer types. The review emphasized the importance of luteolin's ability to induce apoptosis and inhibit angiogenesis as key mechanisms for its anticancer activity .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Antioxidant Properties

Luteolin and its derivatives, including luteolin 5-methyl ether, exhibit significant antioxidant activity. This property is crucial for combating oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Anti-Cancer Activity

Research has indicated that this compound possesses anti-cancer properties. In vitro studies on breast carcinoma cell lines (4T1) have shown that this compound exhibits low cytotoxicity with an IC50 value of approximately 428.24 µg/mL, suggesting it may inhibit tumor growth without causing significant harm to normal cells . The compound's mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis.

Anti-Inflammatory Effects

This compound has shown promise in reducing inflammation. It inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell models. This effect is particularly relevant for conditions like atopic dermatitis, where inflammation plays a central role . The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications for inflammatory diseases.

Neuroprotective Effects

The neuroprotective properties of luteolin derivatives have been well-documented. This compound may protect against neurodegeneration by reducing oxidative stress and inflammation in neuronal cells. These effects are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing natural antimicrobial agents . This application is particularly relevant in the context of rising antibiotic resistance.

Pharmacokinetics and Bioavailability

Despite its promising biological activities, this compound faces challenges regarding bioavailability. Research indicates that its absorption in the human body is limited due to rapid metabolism and excretion . Various strategies, including nanoformulations and lipid carriers, are being explored to enhance its bioavailability and therapeutic efficacy.

Case Study 1: Inhibition of IL-4 Expression

A study evaluated the effects of this compound on IL-4 expression in RBL-2H3 cells treated with phorbol myristate acetate (PMA). The results indicated that treatment with luteolin significantly inhibited IL-4 mRNA expression compared to controls, suggesting its potential in managing atopic conditions .

Case Study 2: Cytotoxicity Assessment

In another study assessing the cytotoxic effects of this compound on breast cancer cells, researchers found low cytotoxicity levels with an IC50 value indicating a potential safety profile for further development as an anti-cancer agent .

Análisis De Reacciones Químicas

Acylation Reactions

Luteolin 5-methyl ether undergoes regioselective acylation at the 5-O position. A study demonstrated benzylation followed by palladium-catalyzed hydrogenation to yield 5-O-acyl derivatives (4a–i ) (Table 1) .

| Derivative | Acyl Group | Yield (%) | Rf Value (Solvent System) |

|---|---|---|---|

| 4a | Acetyl | 82 | 0.29 (1:3 PE:EtOAc) |

| 4b | Propionyl | 78 | 0.43 (1:3 PE:EtOAc) |

| 4c | Butyryl | 75 | 0.57 (1:3 PE:EtOAc) |

| 4d | Hexanoyl | 68 | 0.39 (1:2 PE:EtOAc) |

| 4g | Methyl succinyl | 32 | 0.26 (1:3 PE:EtOAc) |

Key observations:

-

Derivatives with shorter acyl chains (e.g., 4a , 4b ) showed increased polarity compared to the parent compound .

-

Methyl succinyl substitution (4g ) resulted in the lowest yield (32%) due to purification challenges .

Selective Deprotection and Functionalization

The 7-OH group exhibits higher acidity than 5-O-methyl, enabling selective deprotection and functionalization:

-

Thiophenolate-mediated deacetylation at C-7 achieved 68% yield of intermediate 2 , confirmed by ¹H NMR (δ = 12.87 for 5-OH, δ = 10.89 for 7-OH) .

-

Subsequent triflation of 2 yielded intermediate 3 , which underwent palladium-catalyzed cross-couplings to introduce aryl/alkyl groups .

Comparative Reactivity of 5-O-Methyl vs. 7-OH Groups

-

Hydrogen-bonding effects : The 5-O-methyl group’s lower reactivity compared to 7-OH is attributed to steric hindrance and electron-donating effects .

-

Solubility impact : Acylation at 5-O improved solubility in organic solvents (e.g., THF), whereas the parent compound was THF-insoluble .

Synthetic Challenges and Solutions

-

Di-acylation prevention : Limiting acyl chloride equivalents (0.9 molar ratio) minimized di-acyl byproducts during 7-O-palmitoyl synthesis .

-

Purification : Derivatives with aromatic acyl groups (e.g., 4h , 4i ) exhibited lower polarity (Rf = 0.39–0.55 in 2:1 PE:EtOAc), simplifying isolation .

Key Reaction Pathways

-

Benzylation

-

Hydrogenolysis

-

Triflation

Structural Confirmation Techniques

Propiedades

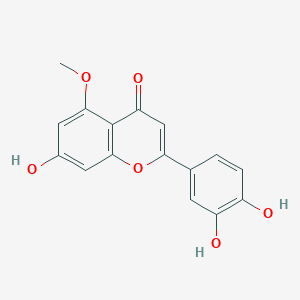

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-14-5-9(17)6-15-16(14)12(20)7-13(22-15)8-2-3-10(18)11(19)4-8/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPMKAZMPNDLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553400 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58115-29-0 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.